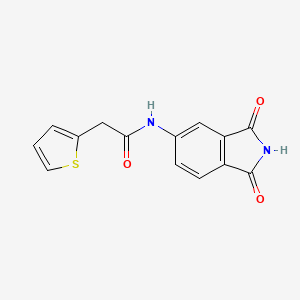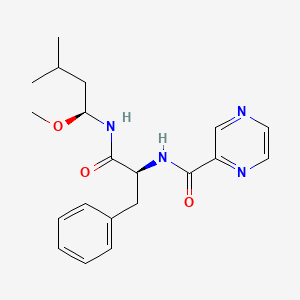
N-((S)-1-(((S)-1-Methoxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((S)-1-(((S)-1-Methoxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, an amide group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-(((S)-1-Methoxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide typically involves multiple steps. One common approach is to start with the pyrazine-2-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate is then reacted with an amine derivative to form the desired amide. The reaction conditions often involve the use of coupling agents such as EDCI or DCC, and the reactions are typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Automation and continuous flow processes can be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-((S)-1-(((S)-1-Methoxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
N-((S)-1-(((S)-1-Methoxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in creating new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((S)-1-(((S)-1-Methoxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. The pathways involved often include inhibition of fatty acid synthesis and disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitrophenyl)pyrazine-2-carboxamide
- N-(4-nitrophenyl)pyrazine-2-carboxamide
- n-(2-Aminoethyl)pyrazine-2-carboxamide
- 5-Methyl-N-(4-sulfamoylphenethyl)pyrazine-2-carboxamide
Uniqueness
N-((S)-1-(((S)-1-Methoxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is unique due to its specific structural features, such as the presence of a methoxy group and a phenyl group, which may contribute to its distinct biological activities and chemical properties .
Properties
Molecular Formula |
C20H26N4O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(2S)-1-[[(1S)-1-methoxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H26N4O3/c1-14(2)11-18(27-3)24-19(25)16(12-15-7-5-4-6-8-15)23-20(26)17-13-21-9-10-22-17/h4-10,13-14,16,18H,11-12H2,1-3H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1 |
InChI Key |
SURXYLFSQDYOFJ-WMZOPIPTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OC |
Canonical SMILES |
CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


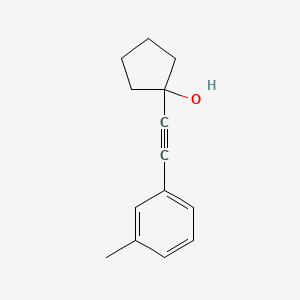
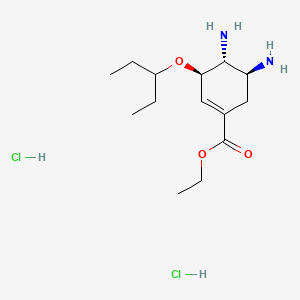
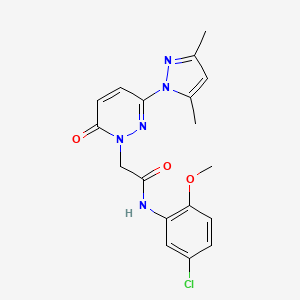
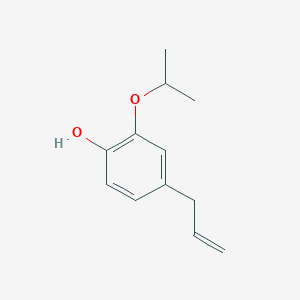
![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B14882597.png)
![3-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14882599.png)
![4-(chloromethyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14882602.png)
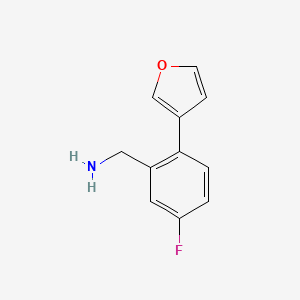
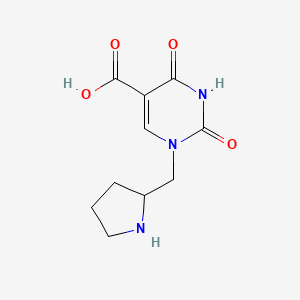

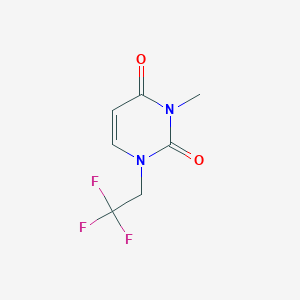
![2-((4,4-Difluorocyclohexyl)oxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14882621.png)
![3-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882627.png)
